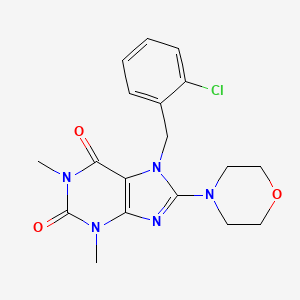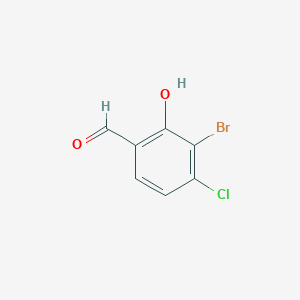
3-Bromo-4-chloro-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-chloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 . It is used as an intermediate in organic syntheses .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine and magnesium chloride in tetrahydrofuran at 90°C for 12 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
This compound is a solid substance .Aplicaciones Científicas De Investigación
Synthesis of Hydrazone Compounds
3-Bromo-4-chloro-2-hydroxybenzaldehyde: is used in the synthesis of hydrazone compounds, which are of significant interest due to their easy synthesis and wide applications . These compounds exhibit antimicrobial and antitumor activities, making them valuable in pharmaceutical research. The reactions with 4-chlorobenzohydrazide have led to the creation of isostructural hydrazone compounds structurally characterized by X-ray crystallography .
Organic Synthesis Intermediates
This chemical serves as an intermediate in organic syntheses. For instance, it is utilized to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol . Its role as an intermediate is crucial in the development of various organic compounds, which can be further used in different research fields and industrial applications.
Crystallography Studies
The compound’s ability to form crystalline structures with other chemicals makes it a valuable asset in crystallography studies . Understanding the crystal structures of chemical compounds is essential for the development of new materials and for the pharmaceutical industry.
Antimicrobial and Antitumor Research
Due to the reported antimicrobial and antitumor properties of hydrazone compounds derived from This compound , it is widely used in medical research . These properties are being explored to develop new drugs and treatments for various diseases.
Neuropeptide Y5 Receptor Antagonists
It is used in the synthesis of compounds acting as neuropeptide Y5 receptor antagonists . These antagonists are potential therapeutic agents for obesity and other metabolic disorders, making this application particularly relevant in medical research focused on these health issues.
Benzodiazepine Diones Synthesis
The compound is an intermediate for preparing benzodiazepine diones as Hdm2 antagonists . These antagonists are studied for their potential use in cancer therapy, as they can inhibit the Hdm2 protein that often contributes to tumor growth and survival.
Development of Fluorescent Sensors
There is research into using derivatives of This compound for the development of fluorescent sensors . These sensors can detect various ions and molecules, which is crucial for environmental monitoring and diagnostics.
Gamma-Secretase Modulators
Lastly, this compound is used in the synthesis of gamma-secretase modulators . These modulators are investigated for their potential to treat Alzheimer’s disease by affecting the production of amyloid-beta peptides, which are implicated in the disease’s pathology.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-chloro-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-3,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESXXBIVEXVFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

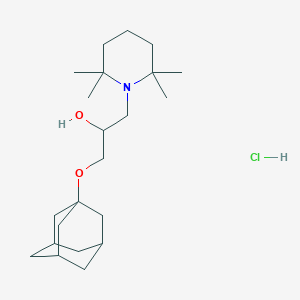

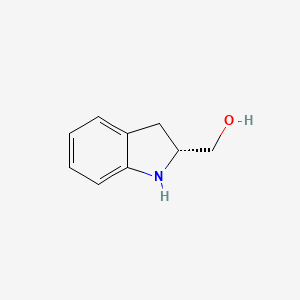

![N-{3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}propanamide](/img/structure/B2358311.png)
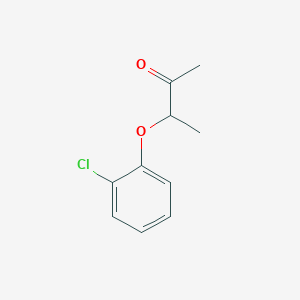
![3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358317.png)

![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
![(Z)-ethyl 2-(6-((2,6-difluorobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2358322.png)
![3-bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2358323.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2358324.png)

